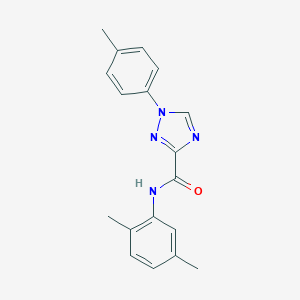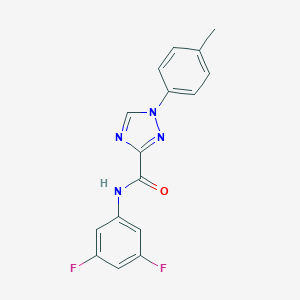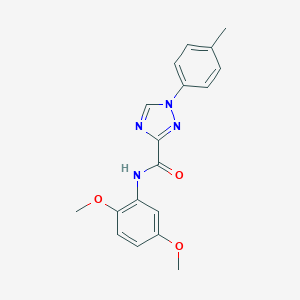
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide, also known as NBC, is a potent and selective inhibitor of the protein kinase CK2. This compound has been extensively studied in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism of Action
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide is a selective inhibitor of CK2, which is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, survival, and apoptosis. CK2 is overexpressed in many types of cancer and is involved in the development and progression of the disease. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has also been shown to inhibit the activity of other kinases, including AKT and ERK, which are also involved in cancer development and progression.
Biochemical and Physiological Effects
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in various research applications. In cancer cells, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to inhibit CK2 activity, leading to decreased cell proliferation and increased apoptosis. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In animal models of arthritis and colitis, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to reduce inflammation and improve disease outcomes. In animal models of Parkinson's disease and Huntington's disease, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to protect against neurodegeneration and improve motor function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide for lab experiments is its selectivity for CK2, which allows for specific inhibition of this kinase without affecting other cellular processes. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for research applications. However, one limitation of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not well established.
Future Directions
There are several potential future directions for research on N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CK2 that can be used in clinical trials. Another area of interest is the investigation of the role of CK2 in other diseases, such as viral infections and autoimmune disorders. Finally, the development of new drug delivery systems for N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide could improve its solubility and bioavailability, making it a more effective therapy for various diseases.
Synthesis Methods
The synthesis of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide involves the reaction of 9-benzyl-6-bromo-9H-carbazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide is typically around 50-60%.
Scientific Research Applications
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been extensively studied in various scientific research applications, particularly in the field of cancer research. CK2 is a protein kinase that is overexpressed in many types of cancer and is involved in cell proliferation, survival, and apoptosis. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to inhibit CK2 activity in cancer cells, leading to decreased cell proliferation and increased apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In addition to cancer research, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has also been studied in the context of neurodegenerative disorders and inflammatory diseases. CK2 is involved in the regulation of inflammation and immune responses, and N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to reduce inflammation in animal models of arthritis and colitis. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has also been shown to protect against neurodegeneration in animal models of Parkinson's disease and Huntington's disease.
properties
Product Name |
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide |
|---|---|
Molecular Formula |
C25H19BrN2O2S |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
N-(9-benzyl-6-bromocarbazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C25H19BrN2O2S/c26-19-11-13-24-22(15-19)23-16-20(27-31(29,30)21-9-5-2-6-10-21)12-14-25(23)28(24)17-18-7-3-1-4-8-18/h1-16,27H,17H2 |
InChI Key |
NIJQZGVQIQGQSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C5=C2C=CC(=C5)Br |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C5=C2C=CC(=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)
![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)

